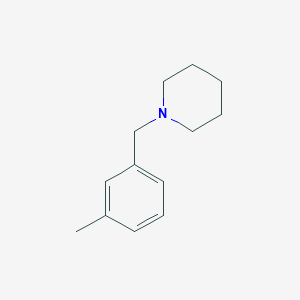

1-(3-Methylbenzyl)piperidine

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-12-6-5-7-13(10-12)11-14-8-3-2-4-9-14/h5-7,10H,2-4,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDOQRJNTFJIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)piperidine can be synthesized through various methods. One common approach involves the alkylation of piperidine with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of 1-(3-Methylbenzyl)piperidine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridine derivatives or cycloaddition reactions are also employed in large-scale synthesis. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Activity : Research indicates that piperidine derivatives, including 1-(3-Methylbenzyl)piperidine, may exhibit antidepressant properties. This is attributed to their interaction with neurotransmitter systems in the brain, particularly affecting serotonin and norepinephrine levels .

- Analgesic Properties : Studies have suggested that compounds similar to 1-(3-Methylbenzyl)piperidine may possess analgesic effects, making them potential candidates for pain management therapies. The mechanism involves modulation of pain pathways in the central nervous system .

- Anticancer Potential : Preliminary investigations have shown that piperidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential role in anticancer drug development .

Neuropharmacology

- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of piperidine derivatives. These compounds may improve memory and learning processes by modulating cholinergic signaling pathways, which are crucial for cognitive functions .

- Treatment of Neurodegenerative Diseases : Given their pharmacological profile, piperidine derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to inhibit acetylcholinesterase could help increase acetylcholine levels in the brain, improving cognitive function .

Industrial Applications

- Synthesis of Specialty Chemicals : 1-(3-Methylbenzyl)piperidine serves as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to act as a building block for more complex organic molecules used in different industrial applications .

Case Studies and Research Findings

The following table summarizes key findings from studies on 1-(3-Methylbenzyl)piperidine and related compounds:

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The biological and physicochemical properties of 1-(3-Methylbenzyl)piperidine can be contextualized by comparing it to piperidine derivatives with variations in substituent groups, ring size, and electronic effects. Below is a detailed analysis:

Substituent Position and Bioactivity

- 1-(4-Hydroxy-3-methoxybenzyl)piperidine derivatives (e.g., compound 6 in ) exhibit potent α-glucosidase inhibition (IC50 = 0.207 mM), outperforming acarbose (IC50 = 0.353 mM). The 4-hydroxy-3-methoxybenzyl group enhances hydrogen bonding with the enzyme’s active site, a feature absent in the 3-methylbenzyl analog. This suggests that polar substituents improve inhibitory activity compared to non-polar methyl groups .

- 1-(3-Methoxybenzyl)piperidine (compound 12l in ) introduces a methoxy group at the benzyl’s meta position.

Substituent Bulk and Receptor Interactions

- 1-(3-Phenylbutyl)piperidine derivatives () demonstrate how bulky substituents affect binding to sigma-1 (S1R) receptors. These compounds adopt distinct orientations in the hydrophobic cavity near helices α4/α5, with larger substituents (e.g., 4-methylpiperidine) improving fit and activity. In contrast, the smaller 3-methylbenzyl group in 1-(3-Methylbenzyl)piperidine may limit steric complementarity with S1R .

- 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) () features a benzodioxolyl-carbonyl group, enabling AMPA receptor modulation.

Electronic Effects and Ring Conformation

- N-(p-Nitrophenyl)piperidine () exhibits reduced resonance stabilization compared to pyrrolidine analogs due to steric hindrance in the piperidine chair conformation. The 3-methylbenzyl group in 1-(3-Methylbenzyl)piperidine may similarly restrict resonance interactions, though its methyl group provides electron-donating effects that could enhance π-π stacking in hydrophobic pockets .

- Hydroxyethyl-piperidine derivatives (e.g., 1-(2-hydroxyethyl)piperidine in ) show inactivity as α7 nicotinic receptor agonists due to unfavorable hydroxyl group orientation. In contrast, the non-polar 3-methylbenzyl group avoids such clashes, highlighting the importance of substituent polarity in receptor selectivity .

Pharmacological Targets and Potency

- Topoisomerase I (Top1) Inhibitors: Piperidine derivatives with aminopropyl side chains (e.g., 1-(3-chloropropyl)piperidine in ) show +++ Top1 inhibition, whereas 1-(3-Methylbenzyl)piperidine lacks this side chain, likely reducing DNA interaction .

- Sigma Receptor Ligands : Phencyclidine (PCP) analogs like 1-(1-phenylcyclohexyl)piperidine () bind sigma receptors with high affinity. The rigid cyclohexyl group in PCP contrasts with the flexible benzyl group in 1-(3-Methylbenzyl)piperidine, suggesting divergent binding modes .

Key Findings and Implications

Substituent Polarity: Polar groups (e.g., hydroxyl, methoxy) enhance enzyme inhibition (), while non-polar groups (e.g., methyl) improve metabolic stability and hydrophobic interactions .

Steric Effects : Bulky substituents (e.g., phenylbutyl) optimize receptor binding by filling hydrophobic cavities, as seen in S1R ligands .

Electronic Modulation : Piperidine’s chair conformation and substituent electron-donating/withdrawing properties critically influence resonance stabilization and binding affinity .

Biological Activity

1-(3-Methylbenzyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a 3-methylbenzyl group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article provides a detailed overview of its biological activity, including data tables, research findings, and potential therapeutic applications.

Chemical Structure and Properties

1-(3-Methylbenzyl)piperidine has the molecular formula and features a piperidine ring substituted at the nitrogen atom with a 3-methylbenzyl group. This structural configuration enhances its hydrophobicity, potentially influencing its binding affinity to biological targets.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3-Methylbenzyl)piperidine | Piperidine ring with a 3-methylbenzyl group | Enhanced hydrophobic interactions |

| Piperidine-4-carboxylic acid | Lacks the 3-methylbenzyl group | Less active in biological contexts |

| 1-Benzylpiperidine-4-carboxylic acid | Similar structure but without the methyl group | Affects binding affinity and specificity |

The biological activity of 1-(3-Methylbenzyl)piperidine is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors, influencing biochemical pathways. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For example, compounds similar to 1-(3-Methylbenzyl)piperidine have demonstrated moderate protection against viruses such as CVB-2 and HSV-1 in vitro. The cytotoxic concentration (CC50) for some derivatives was reported at approximately 92 μM in Vero-76 cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that piperidine derivatives can exhibit antibacterial and antifungal properties, making them candidates for further investigation in treating infections caused by Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies and Research Findings

- Antiviral Screening : A study synthesized several derivatives of piperidine and evaluated their antiviral activity against HIV-1 and other viruses. Among these, certain benzyl-substituted derivatives showed significant activity, suggesting that modifications at the benzyl position can enhance antiviral effects .

- Neuroprotective Effects : The potential neuroprotective effects of 1-(3-Methylbenzyl)piperidine have been explored through its inhibition of acetylcholinesterase. This action is crucial for developing treatments for cognitive disorders, highlighting its significance in neuropharmacology .

Future Directions in Research

Given its promising biological activities, further research is warranted to explore the pharmacological potential of 1-(3-Methylbenzyl)piperidine. Future studies should focus on:

- In Vivo Studies : Investigating the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.

- Structural Modifications : Exploring how variations in substituents can affect biological activity to design more potent derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methylbenzyl)piperidine?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidine derivatives. For example, a Mannich reaction using benzaldehyde derivatives and ammonium acetate can generate intermediate piperidine scaffolds, followed by alkylation with 3-methylbenzyl halides under basic conditions (e.g., potassium tert-butoxide in DMF). Purification often involves column chromatography with hexane/ethyl acetate gradients and recrystallization from ethanol .

Q. What spectroscopic techniques validate the structural integrity of 1-(3-Methylbenzyl)piperidine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and stereochemistry. For instance, aromatic proton signals in the 6.5–7.5 ppm range and methylene resonances near 3.0–4.0 ppm are indicative of benzyl and piperidine moieties .

- X-ray Crystallography : Used to resolve conformational details, such as chair vs. boat configurations in the piperidine ring and torsional angles in the benzyl group .

Q. How is purity assessed during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity.

- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .

- Melting Point : Sharp melting ranges (e.g., 352–353 K) confirm crystalline homogeneity .

Q. What solvent systems optimize reaction yields in piperidine alkylation?

- Methodological Answer : Polar aprotic solvents like DMF or THF enhance nucleophilicity of the piperidine nitrogen. For example, DMF at 50–60°C with slow addition of 3-methylbenzyl bromide minimizes side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(3-Methylbenzyl)piperidine derivatives be achieved?

- Methodological Answer : Chiral auxiliaries or catalysts enable stereocontrol. For example, phenylglycinol-derived bicyclic lactams can induce asymmetry during alkylation, followed by Wolff-Kishner reduction to yield enantiopure 3-alkylpiperidines. Optical rotation and chiral HPLC validate enantiomeric excess (>98%) .

Q. How do researchers resolve contradictions in reported biological activities of piperidine derivatives?

- Methodological Answer : Discrepancies (e.g., varying IC values in cytotoxicity assays) may arise from assay conditions (e.g., cell line specificity, incubation time). Systematic meta-analyses comparing structural analogs (e.g., 3-fluoro vs. 3-methyl substituents) and standardized protocols (e.g., MTT vs. SRB assays) are recommended .

Q. What strategies mitigate side reactions during benzyl group functionalization?

- Methodological Answer :

- Controlled Temperature : Maintaining <60°C prevents Friedel-Crafts alkylation of the aromatic ring.

- Protecting Groups : Temporary protection of the piperidine nitrogen with Cbz or Boc groups reduces undesired quaternization .

- Catalytic Systems : Palladium-mediated cross-coupling minimizes byproducts in Suzuki or Buchwald-Hartwig reactions .

Q. How do substituent variations on the benzyl group modulate pharmacological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -F) : Enhance BBB permeability (logP <3) but may reduce CYP450 metabolic stability.

- Electron-Donating Groups (e.g., -OCH) : Improve solubility (TPSA >50 Ų) but increase P-gp substrate likelihood.

- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with binding affinities (e.g., σ-π interactions in receptor docking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.